mxiM protein
Description
The mxiM protein is a lipoprotein critical for the virulence of Shigella flexneri, a pathogen responsible for bacillary dysentery. It functions as a pilotin within the Type III Secretion System (T3SS), a molecular syringe that delivers effector proteins (e.g., Ipa invasins) into host cells to facilitate bacterial invasion . MxiM anchors the secretin MxiD (a large outer membrane channel) by binding to its C-terminal region, ensuring proper assembly of the T3SS needle complex . Structural studies reveal that MxiM adopts a "cracked β-barrel" fold, forming a cleft to accommodate an α-helix from MxiD (PDB: 2JW1) . Its N-terminal lipid moiety embeds into the outer membrane, stabilizing MxiD during secretion machinery assembly .
MxiM is post-translationally modified with palmitate, a hallmark of lipoproteins, as confirmed by radiolabeling experiments . This modification is essential for its membrane localization and interaction with MxiD .
Properties
CAS No. |
149059-09-6 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Synonyms |
mxiM protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Proteins
Structural Homologs
MxiM vs. Pilotin PilW (Neisseria meningitidis T4SS)
Key Insight : Despite shared roles in secretin stabilization, MxiM and PilW employ entirely different structural strategies. MxiM’s β-barrel directly binds secretin helices, while PilW uses TPR motifs for helical interactions .
MxiM vs. GrlR (Enteropathogenic E. coli)
Functional Homologs
MxiM vs. YscJ (Yersinia spp. T3SS)
Key Insight : Both proteins stabilize secretins but operate in distinct membrane compartments. YscJ’s inner membrane localization contrasts with MxiM’s outer membrane role .
MxiM vs. FlgA (Flagellar P-ring Assembly)
| Feature | MxiM | FlgA |
|---|---|---|
| System | T3SS | Flagellar P-ring assembly |
| Structure | Cracked β-barrel | β-clip fold for peptidoglycan binding |
| Functional Role | Secretin pilotin | Assembles FlgI into the P-ring |
Key Insight : FlgA and MxiM both mediate structural assembly but target different systems (flagella vs. T3SS) and use unrelated structural motifs .
Research Findings and Implications
- Structural Plasticity : MxiM’s β-barrel undergoes conformational changes to accommodate MxiD, a feature absent in rigid TPR-based pilotins like PilW .
- Conservation : MxiM homologs in Salmonella (InvH) and Pseudomonas (PscG) share <25% sequence identity but analogous secretin-stabilizing roles .
- Therapeutic Target : Disrupting MxiM-MxiD interactions (e.g., via small molecules) could inhibit T3SS assembly, offering a strategy against Shigella infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
